molecular formula C6H6Cl3N B1358663 2-Chloro-5-chloromethylpyridine hydrochloride CAS No. 82674-16-6

2-Chloro-5-chloromethylpyridine hydrochloride

Cat. No.: B1358663
CAS No.: 82674-16-6
M. Wt: 198.5 g/mol
InChI Key: ZHEXGKWVNRSSLH-UHFFFAOYSA-N
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Description

Molecular Formula: C₆H₅Cl₂N·HCl
Physical Properties:

  • Melting Point: 37–42°C (lit.)
  • Boiling Point: 267.08°C (estimated)
  • Density: 1.44 g/cm³
  • Solubility: Insoluble in water; soluble in organic solvents like toluene and ethyl acetate .

Synthesis: 2-Chloro-5-chloromethylpyridine (CCMP) is a critical intermediate in neonicotinoid insecticides such as imidacloprid and acetamiprid . Key synthesis routes include:

  • Chlorination of 2-Chloro-5-methylpyridine: Using sulfonyl chloride or elemental chlorine in microchannel reactors (97.88% selectivity, 79% yield) .
  • Nicotinic Acid Pathway: Multi-step process involving phosphorus pentachloride, alkali metal alkoxides, and chlorinating agents (89% yield in initial steps) .
  • Direct Cyclization: Reaction of 2-chloro-2-chloromethyl-4-cyanobutyraldehyde with cyanuric chloride (77.91% yield post-optimization) .

Applications:
Primarily used in agrochemicals (e.g., imidacloprid) and pharmaceuticals. Global production in China reached 600 tons in 2003, with a projected 25.83% annual growth rate .

Preparation Methods

Preparation Method Using Trichloroisocyanuric Acid (TCCA) Initiated Chlorination

Overview

This method involves the selective chlorination of 2-chloro-5-methylpyridine using trichloroisocyanuric acid (TCCA) as a chlorinating agent under mild conditions. It avoids the use of chlorine gas and organic solvents, reducing hazardous waste and simplifying the process.

Reaction Conditions

Process Highlights

  • No solvent required, avoiding neutralization and water washing steps.
  • No hydrogen chloride gas is generated.
  • Cyanuric acid byproduct can be recycled to regenerate TCCA.
  • Product mixture contains 2-chloro-5-chloromethylpyridine (~50%), 2-chloro-5-dichloromethylpyridine (~45%), and unreacted starting material (~5%), which can be separated by rectification.

Advantages

  • Safer than chlorine gas methods.
  • Environmentally friendly with minimal waste.
  • High selectivity and yield.
Parameter Value/Range
Temperature 80–200 °C (optimum 90–130 °C)
TCCA Molar Ratio 0.16–0.20 equivalents
Pressure Atmospheric or slight vacuum
Conversion Endpoint ~50% (monitored by GC)
Product Composition 50% chloromethylpyridine, 45% dichloromethylpyridine, 5% starting material

Cyclization Route via Chlorinated Intermediates Using Phosphorus-Based Chlorinating Agents

Overview

This method synthesizes 2-chloro-5-chloromethylpyridine via a cyclization reaction involving chlorination addition followed by cyclization using phosphorus oxychloride or related reagents. The process typically uses N,N-dimethylformamide (DMF) as solvent and chlorine gas for chlorination.

Reaction Steps

  • Chlorination Addition:

    • Intermediate III (precursor compound) is chlorinated in DMF at -5 to 25 °C using chlorine gas.
    • Chlorine is introduced in a controlled manner, followed by an additional 1-hour reaction to ensure completion.
    • Excess chlorine is removed under reduced pressure.
  • Cyclization:

    • The chlorinated intermediate IV in DMF is reacted with a chlorinating cyclization reagent such as phosphorus oxychloride, phosphorus trichloride, phosphorus pentachloride, solid phosgene, or thionyl chloride.
    • Solvents like toluene or chlorobenzene are used.
    • Reaction proceeds under heating with catalysts (organic bases or hydrogen halides).
    • The reaction is monitored until intermediate IV content is below 0.5%.
    • The product is isolated by quenching with water, extraction, neutralization, washing, and solvent removal.
    • Final purification by distillation yields >95% pure 2-chloro-5-chloromethylpyridine.

Key Parameters

Parameter Range/Value
Chlorination Temperature -5 to 25 °C
DMF to Intermediate IV Molar Ratio 0.05–1.7 (optimal 0.1–0.5)
Cyclization Reagent Molar Ratio 0.2–1.1 (optimal 0.3–0.8)
Solvents DMF, toluene, chlorobenzene, dichloroethane, petroleum ether
Reaction Time (chlorination) ~1 hour after chlorine addition
Product Purity >95% by distillation

Advantages

  • Avoids by-products common in direct chlorination.
  • High purity product.
  • Well-established industrial applicability.

Phosgene-Based Cyclization from 2-Chloro-2-chloromethyl-4-cyanobutanal

Overview

This method synthesizes 2-chloro-5-chloromethylpyridine by cyclization of 2-chloro-2-chloromethyl-4-cyanobutanal using phosgene in toluene.

Reaction Conditions

Process Details

  • The aldehyde is dissolved in toluene and reacted with phosgene.
  • After reaction, product crystallizes upon cooling.
  • Yield reported: 97% of 2-chloro-5-chloromethylpyridine.
  • Product used as intermediate for synthesis of acetamiprid (an insecticide).

Multi-Step Synthesis Starting from Nicotinic Acid

Overview

This classical synthetic route involves multiple steps starting from nicotinic acid:

Reaction Highlights

  • Each step involves isolation and purification.
  • Final chlorination step yields 96% theoretical yield of product.
  • The process requires careful control of reaction conditions and catalysts.
Step Reaction Type Key Reagents and Conditions Yield (%)
1 Chlorination Phosphorus pentachloride, nicotinic acid Not specified
2 Alkoxide reaction Alkali metal alkoxide (R-O-M) Not specified
3 Acid hydrolysis Dilute aqueous acid 81
4 Hydrogenation Raney nickel, H2, 80 °C, 30 bar 78
5 Chlorination Phosphorus pentachloride, phosphorus oxychloride, reflux 7 h 96

Advantages

  • Well-characterized, classical approach.
  • High yields in final steps.
  • Suitable for detailed mechanistic studies.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Disadvantages
TCCA-Initiated Chlorination 2-chloro-5-methylpyridine, TCCA 90–130 °C, atmospheric pressure High (not explicitly stated) Solvent-free, no HCl gas, recyclable byproducts Requires precise temperature control
Cyclization with Phosphorus Reagents Chlorinated intermediate, POCl3, PCl3, phosgene, DMF -5 to 25 °C chlorination, heating cyclization >95 High purity, industrially scalable Use of toxic chlorinating agents
Phosgene Cyclization from Cyanobutanal Solid phosgene, toluene 50 °C, 5–6 h 97 High yield, straightforward Use of phosgene, toxic reagent
Multi-Step from Nicotinic Acid Phosphorus pentachloride, alkoxide, Raney Ni, POCl3 Various, reflux and hydrogenation Up to 96 Well-known, high yield Multi-step, longer process

Research Findings and Notes

  • The TCCA method (patent CN104086480A) offers an environmentally friendlier alternative to chlorine gas methods, avoiding hazardous waste and simplifying downstream processing.
  • The cyclization approach using phosphorus oxychloride and related reagents (patent WO2012048502A1) innovates on chlorination and cyclization steps, optimizing solvent ratios and reaction temperatures for improved yields and purity.
  • Phosgene-based cyclization (ChemicalBook synthesis) provides a high-yield route suitable for industrial scale but requires careful handling of toxic reagents.
  • The multi-step synthesis from nicotinic acid (patent US4958025A) is a classical route with detailed mechanistic steps and high overall yields, suitable for research and development contexts.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic displacement with various reagents:

Reaction PartnerConditionsYieldProductSource
Fipronil + KOHAcetonitrile, 45°C, 5h63%Pyrazole-3-carbonitrile derivative
NaH (in THF)0°C → RT, 3h42.3%5-(6-Chloropyridin-3-ylmethylamino)pyrazole derivative
2,7-Diazaspiro[3.5]nonaneAcetonitrile, K₂CO₃, 70°C, 16h90%Spirocyclic amine derivative

Key observations:

  • Potassium carbonate or hydroxide facilitates deprotonation, enhancing nucleophilic attack on the chloromethyl group .

  • Steric hindrance from the pyridine ring influences reaction rates and yields .

Chlorination and Halogenation

Further chlorination occurs under radical or catalytic conditions:

Catalyst/ReagentTemperature/TimeYieldProductSource
Cl₂ + MnO₂/FeCl₃120°C → 170°C, 52h total79%2,3-Dichloro-5-trichloromethylpyridine
Cl₂ + CuO275°C, 60h63.2%2,3-Dichloro-5-trifluoromethylpyridine
Cl₂ (large scale)130–180°C, 100hN/A2,3-Dichloro-5-trichloromethylpyridine

Mechanistic insights:

  • Manganese dioxide and iron(III) chloride act as radical initiators for side-chain chlorination .

  • Copper oxide catalyzes ring chlorination at elevated temperatures .

Bromination Reactions

The chloromethyl group is replaced by bromine under acidic conditions:

ReagentConditionsYieldProductSource
HBr (25% solution)Toluene, 90–100°C, 10h93%2-Bromo-5-bromomethylpyridine

High-Temperature Functionalization

Pyridine ring stability allows harsh conditions for derivatization:

ProcessConditionsOutcomeSource
FluorinationHF, SbCl₅, 200°C, 30h63.2% yield of trifluoromethyl analog
Chloro-dehydroxylationPOCl₃ or phosgeneSimultaneous Cl substitution at 2-position

Reaction with Acids and Buffers

Controlled pH environments optimize specific pathways:

ConditionOutcomeApplicationSource
pH 4–5 bufferReduced byproducts in chlorinationSynthesis optimization
Dilute aqueous acidCleavage of acetal/ether groupsDeprotection strategies

Critical Analysis of Methodologies

  • Solvent Effects : Acetonitrile and DMF are preferred for polar reactions, while toluene or dichloroethane are used for non-polar systems .

  • Catalyst Efficiency : Copper oxide (10 wt%) achieves higher selectivity in large-scale chlorinations compared to MnO₂/FeCl₃ .

  • Byproduct Mitigation : Buffering at pH 4–5 during synthesis reduces tar formation, improving yields to ~90% .

For safety, note that the compound causes severe skin/eye burns and requires handling under inert atmospheres due to moisture sensitivity .

Scientific Research Applications

Chemical Synthesis

1. Intermediate for Agrochemicals:
2-Chloro-5-chloromethylpyridine hydrochloride serves as a key intermediate in the production of various nicotinoid insecticides. These include well-known compounds such as acetamiprid and imidacloprid, which are widely used in agriculture for pest control. The compound's structure allows for further functionalization, making it versatile in synthetic pathways.

2. Synthesis Processes:
The preparation of 2-chloro-5-chloromethylpyridine can be achieved through several methods:

  • Chlorination Reactions: Direct chlorination of 2-chloro-5-methylpyridine using chlorine gas or trichloroisocyanuric acid has been documented. This method is advantageous due to its relatively straightforward procedure and high yields (up to 90%) under controlled conditions .
  • Multi-step Synthesis: More complex synthesis routes involve converting 2-chloropyridine derivatives into the desired chloromethyl compound through a series of reactions including esterification and reduction processes .

1. Toxicological Studies:
Research has indicated that this compound exhibits cytotoxic and potential carcinogenic properties. A bioassay conducted on Fischer 344 rats and B6C3F1 mice revealed that prolonged exposure to this compound could lead to adverse health effects, including tumor development . The compound was administered at varying dosages over an extended period, highlighting the need for careful handling and regulation in laboratory settings.

2. Mechanism of Action:
The biological activity of 2-chloro-5-chloromethylpyridine is attributed to its ability to interact with DNA, causing mutations that may lead to carcinogenesis. This interaction underscores the importance of understanding the compound's biochemical pathways for both safety assessments and therapeutic applications .

Environmental Considerations

1. Environmental Impact:
As a chemical intermediate used predominantly in agricultural formulations, the environmental fate of 2-chloro-5-chloromethylpyridine is crucial. Its potential toxicity to non-target organisms raises concerns regarding its persistence in ecosystems and bioaccumulation . Regulatory bodies are increasingly focusing on the environmental implications of such compounds, necessitating thorough risk assessments.

2. Sustainable Practices:
Efforts are being made to develop more environmentally friendly synthesis methods that minimize waste and reduce hazardous byproducts. For instance, alternative chlorination techniques that avoid excessive use of chlorine gas are being explored to enhance safety and sustainability in production processes .

Case Studies

Study Objective Findings
National Toxicology Program Study (2024)Assess carcinogenicityIdentified potential carcinogenic effects in rodents after long-term exposure .
Synthesis Method EvaluationCompare yields from different synthesis methodsDirect chlorination yielded up to 90% efficiency; multi-step processes showed varied results based on conditions .
Environmental Impact AnalysisEvaluate toxicity to aquatic lifeDemonstrated significant toxicity levels, indicating risks associated with runoff from agricultural applications .

Mechanism of Action

The mechanism of action of 2-Chloro-5-chloromethylpyridine hydrochloride primarily involves its role as an intermediate in the synthesis of insecticides. For example, in the case of imidacloprid, the compound targets insect nicotinic acetylcholine receptors, leading to paralysis and death of the insect. This selective action on insect receptors makes it highly effective while minimizing impact on non-target species .

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Molecular Formula Functional Groups Key Structural Features
2-Chloro-5-chloromethylpyridine C₆H₅Cl₂N Chloro, chloromethyl Pyridine ring with Cl at C2, CH₂Cl at C5
2-Amino-5-chloropyridine C₅H₅ClN₂ Chloro, amino Pyridine ring with Cl at C5, NH₂ at C2
5-(Chloromethyl)-2-methoxypyridine C₇H₈ClNO Chloromethyl, methoxy Methoxy at C2, CH₂Cl at C5
3-Amino-2-chloropyridine C₅H₅ClN₂ Chloro, amino Cl at C2, NH₂ at C3

Key Insights :

  • Chloromethyl vs. Amino Groups: CCMP’s chloromethyl group enables alkylation reactions critical for pesticide synthesis, while amino derivatives (e.g., 2-amino-5-chloropyridine) are used in pharmaceuticals .
  • Methoxy Substitution : 5-(Chloromethyl)-2-methoxypyridine’s methoxy group increases steric hindrance, reducing reactivity compared to CCMP .

Key Insights :

  • CCMP’s synthesis via microchannel reactors minimizes byproducts and improves selectivity compared to traditional stirred-tank reactors .
  • Nicotinic acid-based routes (e.g., phosphorus pentachloride method) are cost-effective but involve hazardous reagents like phosgene .

Key Insights :

  • CCMP’s role in imidacloprid synthesis drives its industrial dominance, accounting for 500 tons/year in China alone .
  • Amino-substituted analogs are more relevant in pharmaceuticals due to their biocompatibility .

Key Insights :

  • CCMP’s corrosive nature necessitates inert handling conditions, while solvent recovery in cyclization routes reduces waste .
  • Bio-hybrid methods (e.g., microbial hydroxylation of nicotinic acid) offer greener alternatives but face scalability challenges .

Biological Activity

2-Chloro-5-chloromethylpyridine hydrochloride (CAS No. 82674-16-6) is an organic compound known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential applications, and relevant research findings.

The compound features a pyridine ring substituted with chloromethyl groups, contributing to its reactivity and biological properties. Its molecular formula is C6H6Cl2NC_6H_6Cl_2N, with a molecular weight of approximately 164.03 g/mol. The presence of chlorine atoms enhances its electrophilic character, making it useful in various chemical reactions.

1. Carcinogenic Potential

Research conducted by the National Cancer Institute assessed the carcinogenic potential of this compound in Fischer 344 rats and B6C3F1 mice. The study involved administering the compound via gavage at varying dosages over an extended period (99 weeks). The results indicated no significant positive associations between the dosages administered and mortality or tumor incidence, although a slight trend towards increased subcutaneous fibromas in male rats was observed .

SpeciesDosage (mg/kg)Observations
Rats150 (high), 75 (low)No significant tumor incidence; slight body weight depression
Mice250 (high), 125 (low)No significant tumor incidence; slight body weight depression

2. Nematocidal Activity

The compound has demonstrated nematocidal properties, particularly against root knot nematodes affecting tomato plants. This suggests potential agricultural applications as a pesticide, inhibiting nematode development effectively.

3. Cytotoxic Effects

In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. This property positions it as a candidate for further exploration in medicinal chemistry for anticancer drug development.

Case Study: Genotoxicity Assessment

A study focused on the genotoxicity of this compound revealed that it could induce mutations in mammalian cell lines under specific conditions. The findings highlighted the necessity for careful handling and further investigation into its safety profile for human exposure .

Research on Interactions with Biological Systems

Several studies have explored how this compound interacts with biological systems:

  • Enzyme Inhibition : It has been shown to inhibit certain cytochrome P450 enzymes selectively, which could be advantageous in drug metabolism modulation.
  • Cellular Mechanisms : The compound influences cell signaling pathways and gene expression, indicating its potential to affect various cellular processes.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique properties:

Compound NameStructure SimilarityUnique Properties
2-Picolyl chlorideChloromethyl groupUsed as a reagent in organic synthesis
3-(Chloromethyl)pyridineDifferent substitution patternExhibits different reactivity patterns
Pyridinium chlorideLacks chloromethylMore stable; primarily used as a salt
4-ChloromethylpyridineDifferent substitution patternPotentially different biological activity

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-chloro-5-chloromethylpyridine hydrochloride, and how do reaction conditions influence yield?

  • The compound is commonly synthesized via phase transfer catalysis (PTC) in non-polar solvents (e.g., toluene) using 2-chloro-5-chloromethylpyridine and hydrochloric acid. Reaction parameters like solvent polarity, catalyst type (e.g., quaternary ammonium salts), and temperature critically affect yield. For example, PTC enhances nucleophilic substitution efficiency by stabilizing intermediates . Alternative routes include the morpholine method, which uses low-cost raw materials and achieves high purity (~95%) through cyclization and chlorination steps .

Q. How is this compound utilized as an intermediate in agrochemical research?

  • It serves as a key precursor for neonicotinoid insecticides (e.g., imidacloprid, acetamiprid). The chloromethyl group undergoes nucleophilic substitution with amines or nitroguanidine derivatives to form active pesticidal compounds. Its structural versatility enables modifications to enhance insecticidal efficacy and reduce mammalian toxicity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • The compound is corrosive (Risk Phrase R34) and requires PPE, including acid-resistant gloves, goggles, and ventilation. Spills should be neutralized with sodium bicarbonate. Storage conditions should avoid moisture to prevent HCl release. Safety data sheets (SDS) recommend immediate rinsing with water upon eye/skin contact .

Q. How does solvent choice impact the solubility of this compound?

  • Solubility varies significantly with solvent polarity. For instance, it is sparingly soluble in water (<1 g/L at 25°C) but highly soluble in dichloromethane and acetone. Empirical studies show temperature-dependent solubility trends, with higher temperatures increasing dissolution in polar aprotic solvents like DMF .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloromethyl group in substitution reactions?

  • The chloromethyl group undergoes SN2 reactions due to its primary alkyl halide nature. Steric hindrance is minimal, allowing nucleophiles (e.g., amines, thiols) to attack the electrophilic carbon. In contrast, the adjacent chloro substituent on the pyridine ring stabilizes transition states via inductive effects, enhancing reaction rates .

Q. How do contradictions in synthetic route efficiencies arise, and how can they be resolved?

  • Discrepancies in yield often stem from competing side reactions (e.g., over-chlorination or ring-opening). For example, the direct chlorination of 3-methylpyridine may produce unwanted di- or tri-chlorinated byproducts. Optimization involves adjusting stoichiometry, using selective catalysts (e.g., FeCl3), or employing flow chemistry to control reaction kinetics .

Q. What models best predict solubility behavior in mixed solvent systems?

  • The Modified Apelblat equation and λh (Buchowski) model accurately correlate solubility data in binary solvents (e.g., ethanol-water). These models account for temperature and solvent-solute interactions, aiding in crystallization process design .

Q. How can impurity profiles be systematically analyzed and controlled during synthesis?

  • HPLC-MS and NMR are critical for identifying impurities like unreacted 3-methylpyridine or chlorinated byproducts. Quality control strategies include recrystallization from ethanol/water mixtures and monitoring reaction intermediates via in-situ FTIR to minimize side-product formation .

Q. What comparative advantages do different synthetic methods offer for industrial-scale production?

  • The morpholine route (yield: ~85%) is cost-effective but generates morpholine hydrochloride waste, requiring recycling. The phase transfer method (yield: ~90%) avoids harsh conditions but relies on expensive catalysts. Direct chlorination offers scalability but demands precise temperature control to avoid over-chlorination .

Q. Which analytical techniques are most effective for structural and purity characterization?

  • X-ray crystallography confirms molecular geometry, while GC-MS detects volatile impurities. Elemental analysis (C, H, N, Cl) validates stoichiometry, and DSC assesses thermal stability. Purity ≥95% is typically achieved via column chromatography using silica gel and ethyl acetate/hexane eluents .

Properties

IUPAC Name

2-chloro-5-(chloromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N.ClH/c7-3-5-1-2-6(8)9-4-5;/h1-2,4H,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEXGKWVNRSSLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In 500 ml of CHCl3 was dissolved 47.3 g (0.33 mole) of 6-chloro-3-pyridylmethanol followed by dropwise addition of 99.3 ml of thionyl chloride with stirring at room temperature. After completion of the dropwise addition, the mixture was further stirred for 1.5 hours and, then, allowed to stand overnight. The CHCl3 was distilled off under reduced pressure, whereby crystals and oil were obtained as a residue. The residue was diluted with ether, collected by filtration and dried to give 45.2 g of 6-chloro-3-pyridylmethyl chloride hydrochloride as white crystals.
Quantity
99.3 mL
Type
reactant
Reaction Step One
Quantity
47.3 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Chloro-5-chloromethylpyridine hydrochloride
2-Chloro-5-chloromethylpyridine hydrochloride
2-Chloro-5-chloromethylpyridine hydrochloride
2-Chloro-5-chloromethylpyridine hydrochloride
2-Chloro-5-chloromethylpyridine hydrochloride
2-Chloro-5-chloromethylpyridine hydrochloride

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